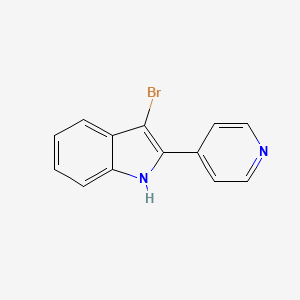

3-bromo-2-pyridin-4-yl-1H-indole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-bromo-2-pyridin-4-yl-1H-indole” is a compound that contains an indole moiety . Indole is a significant heterocyclic system in natural products and drugs . They are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of various disorders in the human body has attracted increasing attention in recent years .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Synthesis of 3,3-Dibromo-1,3-dihydroindol-2-ones and Indole-2,3-diones

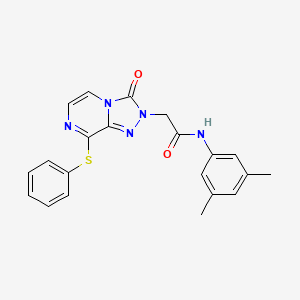

Research shows that 3,3-Dibromo-1,3-dihydroindol-2-ones, which are precursors to Indole-2,3-diones, can be formed from 3-bromoindoles, hinting at the versatility of 3-bromo-2-pyridin-4-yl-1H-indole in synthetic pathways (Parrick et al., 1989).

Crystal Structure Analysis

Studies on similar compounds like 2-(2-bromophenyl)-4-(1H-indol-3-yl)-6-(thiophen-2-yl)pyridine-3-carbonitrile have contributed to understanding the crystal structures of such compounds, which could be relevant for 3-bromo-2-pyridin-4-yl-1H-indole (Vishnupriya et al., 2014).

Formation of Imidazo Pyrido Indoles

Research on the formation of imidazo pyrido indoles suggests potential pathways for synthesizing complex structures using 3-bromo-2-pyridin-4-yl-1H-indole or related compounds (Molina et al., 1998).

Application in Organic Electronics

Optoelectronic Properties

Studies on compounds like 3-(1H-indol-3-yl)-1-phenylimidazo[1,5-a]pyridine, which share structural similarities with 3-bromo-2-pyridin-4-yl-1H-indole, reveal insights into optoelectronic and charge transfer properties. This suggests potential applications in organic semiconductor devices (Irfan et al., 2019).

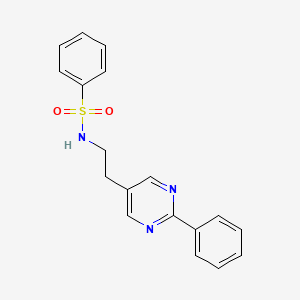

C-H Functionalization and Sulfur Dioxide Insertion

The palladium-catalyzed direct C-H bond sulfonylation of indoles, utilizing compounds like 1-(pyridin-2-yl)indoles, opens avenues for chemical modifications and applications in various synthetic processes (Liu et al., 2017).

Potential Biomedical Applications

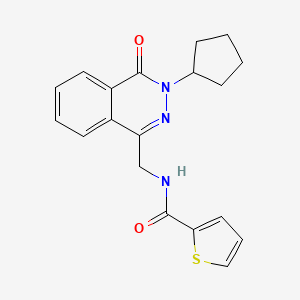

Antiallergic Properties

N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides, structurally similar to 3-bromo-2-pyridin-4-yl-1H-indole, have been studied for their antiallergic properties, indicating possible pharmacological applications for similar compounds (Menciu et al., 1999).

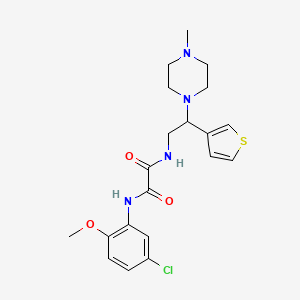

Apoptotic Inducers in Cancer Treatment

Derivatives like α-bromoacryloylamido indolyl pyridinyl propenones, which have structural similarities with 3-bromo-2-pyridin-4-yl-1H-indole, show potential as apoptotic inducers in leukemia cells. This suggests a possible role for 3-bromo-2-pyridin-4-yl-1H-indole in cancer research (Romagnoli et al., 2018).

Propriétés

IUPAC Name |

3-bromo-2-pyridin-4-yl-1H-indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrN2/c14-12-10-3-1-2-4-11(10)16-13(12)9-5-7-15-8-6-9/h1-8,16H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKORZMJGALMJEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)C3=CC=NC=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-2-(pyridin-4-yl)-1H-indole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2,5-Dioxopyrrolidin-1-yl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide](/img/structure/B2699182.png)

![2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-phenylacetamide](/img/structure/B2699187.png)

![2-[(4-ethylbenzyl)sulfanyl]-6,7-dimethoxy-3-phenethyl-4(3H)-quinazolinimine](/img/structure/B2699189.png)

![1-(3-chloro-2-methylphenyl)-4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2699191.png)

![1-[(4-chlorophenyl)methyl]-5-methyl-3H-pyrimidine-2,4-dione](/img/structure/B2699193.png)

![2-(cyclopropanecarboxamido)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)oxazole-4-carboxamide](/img/structure/B2699196.png)